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Compound of Interest

Compound Name: C16-Ceramide-13C16

Cat. No.: B15143604 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of C16-Ceramide-13C16
in cell culture. This document outlines detailed protocols for solubilizing and delivering the

compound, inducing and measuring apoptosis, and conducting metabolic flux analysis.

Additionally, it summarizes key signaling pathways affected by C16-Ceramide and provides

quantitative data for experimental design.

Introduction
C16-Ceramide (N-palmitoyl-D-erythro-sphingosine) is a bioactive sphingolipid that plays a

critical role in various cellular processes, including apoptosis, cell cycle arrest, and

senescence. Its isotopically labeled counterpart, C16-Ceramide-13C16, in which the sixteen

carbons of the palmitoyl chain are replaced with carbon-13, is a powerful tool for metabolic flux

analysis (MFA). By tracing the incorporation and metabolism of the labeled acyl chain,

researchers can gain quantitative insights into cellular lipid metabolism and related pathways.

Data Presentation
The following tables summarize typical concentrations and incubation times for C16-Ceramide

in various cell culture applications. These values should be considered as a starting point, and

optimal conditions may vary depending on the cell type and experimental goals.

Table 1: C16-Ceramide Concentration Ranges for Apoptosis Induction
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Cell Line
Concentration
Range (µM)

Incubation Time
(hours)

Outcome

Jurkat 10 - 50 2 - 24

Increased C16-

Ceramide levels and

apoptosis[1]

Prostate Cancer

(LNCaP, DU145, PC-

3)

Not specified, but

serum deprivation

induced C16-

ceramide

accumulation and

apoptosis

Not specified

Increased intracellular

ceramide correlates

with apoptosis[2]

Neutrophils

Not specified, but

synthetic C16-

ceramide was added

to cultures

Not specified
Rapidly induced

apoptosis[3]

Non-small cell lung

cancer (A549, PC9)

50 - 200 (for C2-

ceramide)
12 - 36

Reduced cell viability

in a time- and

concentration-

dependent manner[4]

Ramos B-cells

Not specified, but

induction via B-cell

receptor cross-linking

6

Increased de novo

C16-ceramide

synthesis and

apoptosis[5]

Table 2: C16-Ceramide in Cellular Signaling
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Signaling
Pathway

Cell Line Concentration
Incubation
Time

Effect

p53 Activation A549

Not specified, but

treatment with a

C16-pyridinium

ceramide

Not specified

p53

accumulation

and nuclear

translocation

mTOR Inhibition
MCF-7 (breast

cancer)
10 pM - 100 nM 1 hour

Decreased

mTOR

phosphorylation

Experimental Protocols
Protocol 1: Preparation and Delivery of C16-Ceramide-
13C16 to Cultured Cells
Objective: To prepare a stock solution of C16-Ceramide-13C16 and deliver it to cultured cells.

Materials:

C16-Ceramide-13C16 powder

Ethanol (200 proof, absolute) or Dimethyl sulfoxide (DMSO)

Sterile, nuclease-free microcentrifuge tubes

Cultured cells in multi-well plates or flasks

Complete cell culture medium

Procedure:

Stock Solution Preparation:

Weigh the desired amount of C16-Ceramide-13C16 powder in a sterile microcentrifuge

tube.
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Add the appropriate volume of ethanol or DMSO to achieve a high-concentration stock

solution (e.g., 10-20 mM).

Vortex thoroughly until the ceramide is completely dissolved. A brief sonication in a water

bath may aid dissolution.

Store the stock solution at -20°C. Warm to room temperature and vortex before each use.

Note: It is crucial to include a vehicle control (media with the same final concentration of

ethanol or DMSO) in all experiments. The final solvent concentration in the cell culture

medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Treatment:

Grow cells to the desired confluency (typically 70-80%).

In a sterile tube, pre-dilute the C16-Ceramide-13C16 stock solution in complete cell

culture medium to an intermediate concentration. This helps to prevent precipitation when

adding it to the final culture volume.

Add the diluted ceramide solution dropwise to the cell culture plates or flasks to achieve

the final desired concentration.

Gently swirl the plate to ensure even distribution.

Incubate the cells for the desired time period at 37°C in a humidified CO2 incubator.

Protocol 2: Induction and Measurement of Apoptosis
Objective: To induce apoptosis using C16-Ceramide and quantify the apoptotic cell population.

Part A: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

Cells treated with C16-Ceramide (from Protocol 1)
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Phosphate-Buffered Saline (PBS)

Flow cytometer

Procedure:

Cell Preparation:

Induce apoptosis using the desired concentration of C16-Ceramide for the appropriate

time. Include untreated and vehicle-treated cells as controls.

Collect both adherent and suspension cells. For adherent cells, gently trypsinize and

combine with the supernatant.

Wash the cells once with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5

minutes.

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x

10^6 cells/mL.

Staining:

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis:

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the samples by flow cytometry within one hour.

Interpretation:
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Annexin V-negative / PI-negative: Viable cells

Annexin V-positive / PI-negative: Early apoptotic cells

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Annexin V-negative / PI-positive: Necrotic cells

Part B: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

Cells treated with C16-Ceramide (from Protocol 1)

Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)

Cell Lysis Buffer

Microplate reader

Procedure:

Cell Lysis:

Induce apoptosis with C16-Ceramide.

Pellet 1-5 x 10^6 cells by centrifugation.

Resuspend the cells in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C.

Transfer the supernatant (cytosolic extract) to a fresh tube.

Assay:

Determine the protein concentration of the cell lysate.
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Add 50-200 µg of protein to each well of a 96-well plate.

Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC

for fluorometric assays) and reaction buffer to each well according to the kit

manufacturer's instructions.

Incubate the plate at 37°C for 1-2 hours.

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric

assays) using a microplate reader.

The increase in caspase-3 activity is proportional to the amount of chromophore or

fluorophore released.

Protocol 3: 13C Metabolic Flux Analysis (MFA)
Objective: To trace the metabolic fate of the 13C-labeled acyl chain of C16-Ceramide-13C16.

Materials:

Cells treated with C16-Ceramide-13C16 (from Protocol 1)

Ice-cold 0.9% NaCl or PBS

Extraction solvent (e.g., chloroform:methanol 2:1)

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

Isotope Labeling:

Culture cells in a medium containing C16-Ceramide-13C16 for a defined period. The

labeling time should be sufficient for the tracer to be incorporated into downstream

metabolites. This may require optimization (e.g., 6, 12, 24 hours).

Metabolite Extraction:
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Rapidly quench metabolism. For adherent cells, place the culture dish on dry ice and

aspirate the medium.

Wash the cells with ice-cold 0.9% NaCl or PBS to remove any remaining extracellular

tracer.

Add the extraction solvent (e.g., chloroform:methanol 2:1) to the cells and scrape them

from the plate.

Transfer the cell lysate to a glass tube.

Perform a lipid extraction method, such as the Bligh-Dyer or Folch method, to separate the

lipid-containing organic phase.

Dry the organic phase under a stream of nitrogen.

LC-MS Analysis:

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g.,

isopropanol).

Analyze the samples by LC-MS to determine the mass isotopologue distribution of C16-

Ceramide and its downstream metabolites (e.g., other sphingolipids, fatty acids).

The mass shift corresponding to the number of 13C atoms will indicate the incorporation of

the labeled acyl chain.

Data Analysis:

Correct the measured mass isotopologue distributions for the natural abundance of 13C.

Use metabolic flux analysis software to calculate the relative or absolute fluxes through

the relevant metabolic pathways.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways influenced by C16-Ceramide and a

general workflow for its application in cell culture.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15143604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sphingolipid Metabolism and C16-Ceramide
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Caption: De novo synthesis and metabolism of C16-Ceramide.
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C16-Ceramide Signaling Pathways
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Caption: C16-Ceramide interaction with mTOR and p53 signaling.
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Experimental Workflow for C16-Ceramide-13C16
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Caption: General workflow for using C16-Ceramide-13C16.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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